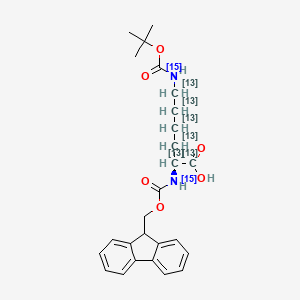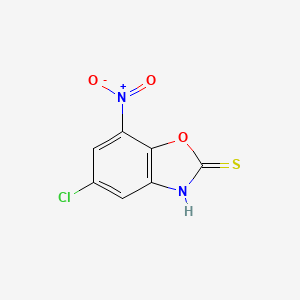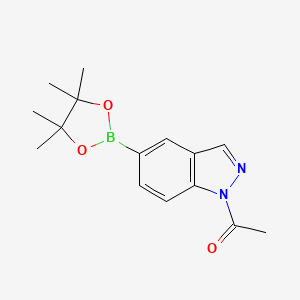![molecular formula C13H11N3S B3157559 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 850238-91-4](/img/structure/B3157559.png)
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol
Overview
Description
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol are serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway . These kinases play a crucial role in cell proliferation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the serine/threonine kinases . This inhibition disrupts the MAP kinase signal transduction pathway, leading to changes in cell proliferation .
Biochemical Pathways
The affected pathway is the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival . The inhibition of serine/threonine kinases by this compound disrupts this pathway, leading to downstream effects on these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of serine/threonine kinases and disruption of the MAP kinase signal transduction pathway . This leads to changes in cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol are not fully understood yet. It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Cellular Effects
The cellular effects of this compound are not well-documented. Related pyrazolo[1,5-a]pyrimidines have been shown to have significant inhibitory effects on the growth of certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Related pyrazolo[1,5-a]pyrimidines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
Preparation Methods
The synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of 3-aminopyrazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of methanol as a solvent and sodium methoxide as a base, followed by microwave irradiation to improve the reaction yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and enzymatic inhibitory activity.
Comparison with Similar Compounds
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol can be compared with other similar compounds such as:
- 2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol
- 2-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenol
- N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXEOFGHJWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3157517.png)


![Methyl 2-[(3-bromophenyl)sulfonylamino]benzoate](/img/structure/B3157538.png)
![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)



